molecular formula C15H19BO2S B13471245 4,4,5,5-Tetramethyl-2-(5-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(5-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane

Cat. No.: B13471245
M. Wt: 274.2 g/mol
InChI Key: KABRXKGRUHRFOB-UHFFFAOYSA-N
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Description

4,4,5,5-tetramethyl-2-(5-methyl-1-benzothiophen-3-yl)-1,3,2-dioxaborolane is an organoboron compound that features a benzothiophene moiety. Organoboron compounds are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-(5-methyl-1-benzothiophen-3-yl)-1,3,2-dioxaborolane typically involves the reaction of a benzothiophene derivative with a boronic ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-tetramethyl-2-(5-methyl-1-benzothiophen-3-yl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can convert the compound into different organoboron species.

    Substitution: The benzothiophene moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield boronic acids, while substitution reactions could introduce various functional groups onto the benzothiophene ring.

Scientific Research Applications

Chemistry

In chemistry, 4,4,5,5-tetramethyl-2-(5-methyl-1-benzothiophen-3-yl)-1,3,2-dioxaborolane is used as a building block in organic synthesis. It is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Biology and Medicine

The compound may have potential applications in medicinal chemistry for the development of new drugs. Its unique structure could be explored for biological activity against various targets.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or pharmaceuticals, due to its versatile reactivity.

Mechanism of Action

The mechanism by which 4,4,5,5-tetramethyl-2-(5-methyl-1-benzothiophen-3-yl)-1,3,2-dioxaborolane exerts its effects depends on the specific reaction or application. In cross-coupling reactions, the boron atom facilitates the formation of carbon-carbon bonds through the formation of a boronate complex with a palladium catalyst. This complex then undergoes transmetalation and reductive elimination to form the desired product.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane
  • 4,4,5,5-tetramethyl-2-(3-pyridyl)-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, 4,4,5,5-tetramethyl-2-(5-methyl-1-benzothiophen-3-yl)-1,3,2-dioxaborolane features a benzothiophene moiety, which can impart unique electronic and steric properties

Properties

Molecular Formula

C15H19BO2S

Molecular Weight

274.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(5-methyl-1-benzothiophen-3-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C15H19BO2S/c1-10-6-7-13-11(8-10)12(9-19-13)16-17-14(2,3)15(4,5)18-16/h6-9H,1-5H3

InChI Key

KABRXKGRUHRFOB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC3=C2C=C(C=C3)C

Origin of Product

United States

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